Dimethyl 2-pyrrolidin-1-ylbutanedioate
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Overview
Description
Dimethyl 2-pyrrolidin-1-ylbutanedioate is a chemical compound characterized by the presence of a pyrrolidine ring attached to a butanedioate moiety
Mechanism of Action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, which are often referred to as their targets. The targets of a compound can greatly influence its biological effects. For instance, some indole derivatives, which have a structure somewhat similar to pyrrolidinyl compounds, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effects. This can involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway. For example, dimethyl fumarate, a compound with a similar dimethyl ester group, is believed to exert its effects through both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body, leading to a range of downstream effects. For instance, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), two compounds structurally related to the one , are involved in the biosynthesis of terpenoids .
Pharmacokinetics
This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. For example, methadone, a compound with a similar pyrrolidine ring, is mainly metabolized in the liver by CYP3A4, CYP2B6, and CY2C19 .
Result of Action
The result of a compound’s action can be seen at the molecular and cellular levels. For instance, some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The environment in which a compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all affect a compound’s action. For example, the efficacy of dimethylpyrazole-based nitrification inhibitors in soil has been studied, showing that these compounds can reduce N2O emissions and maintain soil NH4+ for a longer time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-pyrrolidin-1-ylbutanedioate typically involves the reaction of pyrrolidine with dimethyl butanedioate under controlled conditions. A classical method for the preparation of such five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective oxidants like Oxone .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-pyrrolidin-1-ylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
Dimethyl 2-pyrrolidin-1-ylbutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but differs in the functional groups attached.
Pyrrolidine-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: Dimethyl 2-pyrrolidin-1-ylbutanedioate is unique due to its specific combination of the pyrrolidine ring and the butanedioate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-pyrrolidin-1-ylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQDWVPQOJAKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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